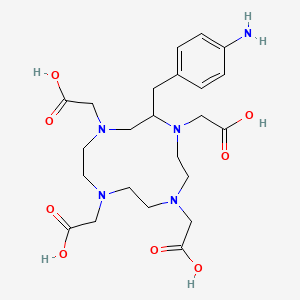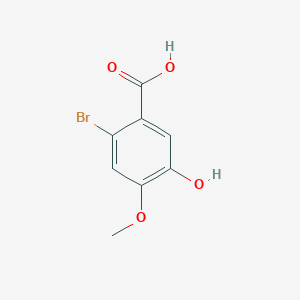
SODIUM-2-PHOSPHO-18-MOLYBDATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium-2-phospho-18-molybdate is a chemical compound with the molecular formula Mo₁₈Na₆O₆₂P₂. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 2919.13 g/mol . This compound is part of the polyoxometalate family, which consists of metal cations bridged by oxide anions. These compounds are known for their unique structures and diverse applications in various fields.
Méthodes De Préparation
Sodium-2-phospho-18-molybdate can be synthesized through the condensation of phosphate and molybdate ions in an aqueous acid medium to form phosphomolybdic acid, which is then reduced to molybdenum blue . The synthetic route involves the following steps:
Condensation Reaction: Phosphate ions (PO₄³⁻) react with molybdate ions (MoO₄²⁻) in an acidic medium to form phosphomolybdic acid (H₃[PMo₁₂O₄₀]).
Reduction Reaction: The phosphomolybdic acid is then reduced using sodium thiosulphate to form this compound.
Industrial production methods typically involve the use of sodium molybdate dihydrate as the source of molybdenum, mixed with transition metal chloride and 2-methylimidazole in a “one-pot method” to synthesize crystalline proton-conducting materials based on {P₄Mo₆} units .
Analyse Des Réactions Chimiques
Sodium-2-phospho-18-molybdate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can be reduced to molybdenum blue using reducing agents like sodium thiosulphate.
Substitution Reactions: It can form coordination compounds with transition metals such as cobalt and iron, resulting in the formation of proton-conducting materials.
Common reagents and conditions used in these reactions include acidic mediums for condensation reactions and reducing agents like sodium thiosulphate for reduction reactions. The major products formed from these reactions include molybdenum blue and various coordination compounds.
Applications De Recherche Scientifique
Sodium-2-phospho-18-molybdate has a wide range of scientific research applications, including:
Biology: The compound is used in various biochemical assays and as a reagent in the detection of phosphate ions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: This compound is used in corrosion protection treatments for aluminum alloys.
Mécanisme D'action
The mechanism of action of sodium-2-phospho-18-molybdate involves its ability to form stable complexes with various metal ions. The compound’s unique structure allows it to act as a proton conductor, facilitating the transmission of protons through hydrogen bond networks . This property is particularly useful in the development of proton exchange membrane fuel cells.
Comparaison Avec Des Composés Similaires
Sodium-2-phospho-18-molybdate is unique due to its high proton conductivity and ability to form stable coordination compounds. Similar compounds include:
Phosphomolybdic Acid (H₃[PMo₁₂O₄₀]): Used in similar applications but lacks the same level of proton conductivity.
Sodium Molybdate (Na₂MoO₄): Commonly used in industrial applications but does not have the same structural complexity.
Ammonium Molybdate ((NH₄)₆Mo₇O₂₄): Used in analytical chemistry but does not form the same stable coordination compounds as this compound.
Propriétés
Numéro CAS |
12273-51-7 |
|---|---|
Formule moléculaire |
18MoO3.6Na.2O4P |
Poids moléculaire |
2918.75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)



